![molecular formula C24H22N4O4 B2606475 methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 1251618-31-1](/img/structure/B2606475.png)
methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound featuring a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A common approach includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions, using reagents such as ammonium acetate or formamide.
Introduction of the Ethyl and Phenyl Groups: These groups can be introduced via alkylation and arylation reactions, respectively. Reagents like ethyl iodide and phenylboronic acid, in the presence of palladium catalysts, are commonly used.
Acetylation and Amidation: The acetamido group is typically introduced through acetylation followed by amidation using acetic anhydride and amines.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It may be investigated for its effects on various biological pathways, particularly those involving nucleic acids or proteins.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its structural features are reminiscent of known pharmacophores, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,2-d]pyrimidine core can mimic nucleic acid bases, potentially interfering with DNA or RNA processes. Additionally, the compound’s functional groups may allow it to form hydrogen bonds or hydrophobic interactions with proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(3-methyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The unique combination of the ethyl group and the specific positioning of the functional groups in methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate may confer distinct biological activities and chemical reactivity, setting it apart from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
Methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a compound of interest within medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities. The molecular formula is C24H22N4O4, with a molecular weight of approximately 462.5 g/mol. Its structural features contribute to its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C24H22N4O4 |
Molecular Weight | 462.5 g/mol |
CAS Number | 1021230-08-9 |
Melting Point | N/A |
Density | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases and phosphatases, which are critical in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains, particularly those resistant to conventional antibiotics.
Biological Activity Studies
Recent research has focused on the efficacy of this compound in various biological assays. Below are summarized findings from key studies:
Antimicrobial Activity
A study evaluated the compound's effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, both significant pathogens in healthcare settings. The results indicated that the compound demonstrated moderate antibacterial activity, suggesting potential as a lead compound for further development against multidrug-resistant bacteria.
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound showed selective cytotoxicity, with IC50 values indicating significant potential for cancer treatment applications.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that may enhance its biological activity. SAR studies have identified key functional groups that influence potency and selectivity.
Case Studies
- Case Study on Anticancer Activity : A research group investigated the anticancer potential of the compound in an animal model of breast cancer. Results showed a significant reduction in tumor size compared to control groups, indicating promising therapeutic effects.
- Case Study on Antimicrobial Resistance : Another study examined the compound's effectiveness in overcoming resistance mechanisms in Pseudomonas aeruginosa. The findings suggested that the compound could synergize with existing antibiotics, enhancing their efficacy against resistant strains.
Properties
IUPAC Name |
methyl 4-[[2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-27-15-25-21-19(16-7-5-4-6-8-16)13-28(22(21)23(27)30)14-20(29)26-18-11-9-17(10-12-18)24(31)32-2/h4-13,15H,3,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIFSBVCYGSEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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